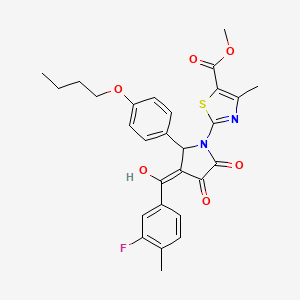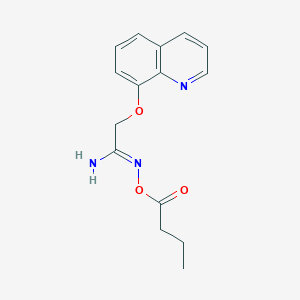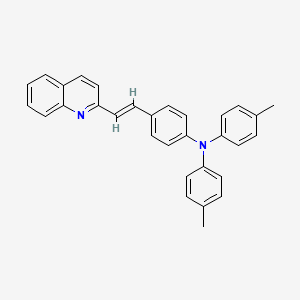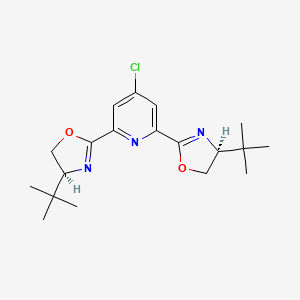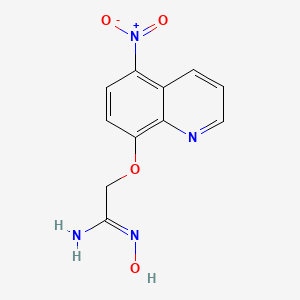
2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol is a benzofuran derivative known for its unique structural features and diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to possess significant pharmacological properties, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by the nitro group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Some benzofuran derivatives are used in the treatment of skin diseases like cancer and psoriasis.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzofuran ring structure allows it to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases.
8-methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its therapeutic properties in treating skin conditions. The uniqueness of 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
113194-07-3 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2,2-dimethyl-5-nitro-3H-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H11NO4/c1-10(2)5-6-3-7(11(13)14)4-8(12)9(6)15-10/h3-4,12H,5H2,1-2H3 |
InChI Key |
PTBQYUMQVZWPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


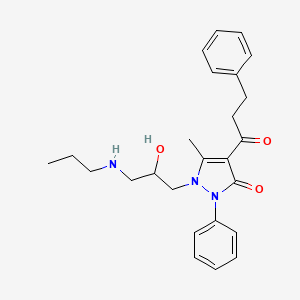


![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
